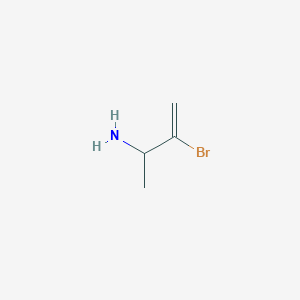

3-Bromobut-3-en-2-amine

Description

Contextualization of Vinyl Bromides and Unsaturated Amines in Contemporary Organic Synthesis

Vinyl halides, and specifically vinyl bromides, are recognized as fundamentally important building blocks in modern organic synthesis. sioc-journal.cnresearchgate.net They are key substrates in a multitude of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, which are powerful methods for constructing carbon-carbon bonds. sioc-journal.cnresearchgate.net The reactivity of the carbon-bromine bond in vinyl bromides allows for the stereoselective formation of polysubstituted alkenes, which are common structural motifs in complex natural products and pharmaceutical agents. sioc-journal.cn The development of efficient methods to synthesize vinyl bromides from various precursors—including alkynes, ketones, and allylic alcohols—underscores their value to the synthetic community. sioc-journal.cnorganic-chemistry.org

Similarly, unsaturated amines, particularly allylic amines, are highly valuable intermediates. nih.govnih.gov The allylic amine motif is present in numerous biologically active compounds and serves as a versatile precursor for the synthesis of more complex nitrogen-containing molecules. rsc.org The double bond can undergo various transformations, while the amine group can be engaged in reactions such as acylation, alkylation, or further coupling processes. rsc.org The development of transition-metal-free coupling reactions involving azaallyl derivatives and vinyl bromides to produce allylic amines highlights the ongoing innovation in this area. nih.govnih.gov The combination of both a vinyl bromide and an allylic amine within a single, relatively simple structure, as seen in 3-Bromobut-3-en-2-amine, presents a unique opportunity for sequential or domino reactions to rapidly build molecular complexity.

Overview of Research Domains and Trajectories for 3-Bromobut-3-en-2-amine

Direct research focusing exclusively on 3-Bromobut-3-en-2-amine is limited; however, its utility as a synthetic intermediate has been demonstrated. The compound's primary research trajectory appears to be in its application as a specialized building block for constructing more complex molecules, particularly in medicinal chemistry.

A notable example involves the synthesis of N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine, a derivative of tacrine (B349632) designed as a potential cholinesterase inhibitor for Alzheimer's disease research. mdpi.comresearchgate.net In this work, the 3-Bromobut-3-en-2-amine moiety was formed through a proposed mechanism involving the reaction of 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine (B1663404) (7-MEOTA) with (E)-1,4-dibromobut-2-ene. mdpi.com The reaction proceeds via nucleophilic substitution, where the amine of 7-MEOTA attacks a carbocation intermediate generated from the dibromoalkene, resulting in the formation of the target molecule containing the intact bromobutenyl side chain. mdpi.com Although the reported yield was very low (2%), this synthesis demonstrates the role of the 3-bromobut-3-en-2-yl group as a scaffold component in the design of pharmacologically active agents. mdpi.com

Future research trajectories for 3-Bromobut-3-en-2-amine can be inferred from the known reactivity of its functional groups. Its bifunctional nature makes it a candidate for:

Sequential Cross-Coupling Reactions: The vinyl bromide can first participate in a palladium-catalyzed C-C bond formation, followed by modification of the allylic amine.

Intramolecular Cyclizations: Following a reaction at one of the functional groups, the other could be used to trigger an intramolecular cyclization to form heterocyclic systems, which are of great interest in drug discovery.

Synthesis of Complex Amines: The compound serves as a four-carbon synthon that can be incorporated into larger structures through reactions at both the amine and the vinyl bromide functionalities. acs.orgdpma.de

The compound and its derivatives, such as N-protected versions like N-Boc (S,E)-4-bromobut-3-en-2-amine, are used in stereoselective synthesis, for instance in dual photoredox/nickel catalysis to create chiral branched allylamines. rsc.org This indicates a broader potential for 3-Bromobut-3-en-2-amine and its isomers in asymmetric synthesis to access complex, C(sp³)-rich aliphatic amines. rsc.org

Structure

3D Structure

Properties

CAS No. |

6943-45-9 |

|---|---|

Molecular Formula |

C4H8BrN |

Molecular Weight |

150.02 g/mol |

IUPAC Name |

3-bromobut-3-en-2-amine |

InChI |

InChI=1S/C4H8BrN/c1-3(5)4(2)6/h4H,1,6H2,2H3 |

InChI Key |

XITUMHPYXJKFSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)Br)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromobut 3 En 2 Amine

Multistep Synthetic Routes and Precursor Chemistry to 3-Bromobut-3-en-2-amine

Application of Chiral Auxiliary and Asymmetric Synthesis Strategies in 3-Bromobut-3-en-2-amine Production

Without specific examples, reaction schemes, yields, and spectroscopic data from the scientific literature, any attempt to write the requested article would be speculative and would not adhere to the strict requirement of focusing solely on "3-Bromobut-3-en-2-amine."

Green Chemistry Principles and Sustainable Synthesis of 3-Bromobut-3-en-2-amine

An evaluation of the application of green chemistry principles to the synthesis of 3-Bromobut-3-en-2-amine is currently not feasible due to the lack of published synthetic routes. Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key metrics used to assess the "greenness" of a reaction include atom economy, E-Factor, and process mass intensity (PMI). rsc.orgmdpi.com Without a known reaction pathway, these metrics cannot be calculated, and a meaningful discussion on sustainable methodologies remains purely theoretical.

Exploration of Solvent-Free, Aqueous, or Alternative Media Methodologies

The exploration of greener solvent systems is a cornerstone of sustainable synthesis. nih.gov Methodologies employing water, supercritical fluids, or solvent-free conditions aim to reduce the environmental impact associated with volatile organic compounds (VOCs). nih.gov For the synthesis of amine compounds, significant progress has been made in developing reactions in alternative media. However, the absence of literature specifically describing the formation of 3-Bromobut-3-en-2-amine prevents an analysis of how these advanced, greener solvent strategies could be applied or adapted. A discussion on the potential benefits, such as reduced waste and simplified purification, cannot be substantiated without a reference synthesis.

Evaluation of Atom Economy, E-Factor, and Process Intensification in 3-Bromobut-3-en-2-amine Synthesis

A quantitative assessment of the sustainability of a chemical process relies on established green chemistry metrics. scientificupdate.com

Atom Economy: This metric, developed by Barry Trost, provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor offers a more practical measure of waste by quantifying the total mass of waste generated per kilogram of product. scientificupdate.com

Process Intensification: This strategy involves developing smaller, more efficient, and often safer production processes.

To perform these evaluations for 3-Bromobut-3-en-2-amine, knowledge of the balanced chemical equation for its synthesis, including all reactants, reagents, and yields, is essential. As this information is not available, the following data tables, which would typically be used to compare different synthetic routes, cannot be populated.

Table 1: Theoretical Green Metrics Comparison for 3-Bromobut-3-en-2-amine Synthesis

| Synthetic Route | Atom Economy (%) | Theoretical E-Factor |

|---|---|---|

| Data Not Available | N/A | N/A |

Table 2: Process Efficiency Metrics for 3-Bromobut-3-en-2-amine Synthesis

| Synthetic Route | Solvent Type | Reaction Mass Efficiency (RME) (%) | Process Mass Intensity (PMI) |

|---|---|---|---|

| Data Not Available | N/A | N/A | N/A |

Reactivity Profiles and Derivatization Strategies of 3 Bromobut 3 En 2 Amine

Nucleophilic Substitution Reactions Involving the Bromine Moiety of 3-Bromobut-3-en-2-amine

The vinyl bromide group in 3-Bromobut-3-en-2-amine is a key site for nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal for elaborating the molecular framework and introducing diverse functionalities.

Carbon-Carbon Bond Formation via Organometallic and Other Nucleophilic Reagents

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with vinyl halides. While specific examples with 3-Bromobut-3-en-2-amine are not extensively documented, the reactivity of similar vinyl bromides suggests its participation in a variety of such transformations.

Suzuki Coupling: This reaction would involve the coupling of 3-Bromobut-3-en-2-amine with an organoboron reagent in the presence of a palladium catalyst and a base, leading to the formation of a substituted butenylamine. The general scheme involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron compound and reductive elimination to yield the final product. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This would introduce an alkynyl group at the 3-position of the butenylamine scaffold. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org

Heck Reaction: In the Heck reaction, a vinyl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.org This would allow for the extension of the carbon chain and the introduction of various functional groups.

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with a vinyl halide under palladium catalysis. wikipedia.org Organostannanes are stable to air and moisture, making them convenient reagents for this transformation. wikipedia.org

The following table summarizes potential palladium-catalyzed cross-coupling reactions for C-C bond formation with 3-Bromobut-3-en-2-amine:

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki | Organoboronic acid/ester | Pd catalyst, Base | Substituted butenylamine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted butenylamine |

| Heck | Alkene | Pd catalyst, Base | Substituted butenylamine |

| Stille | Organostannane | Pd catalyst | Substituted butenylamine |

Formation of Carbon-Heteroatom Bonds (N, O, S, P) through Nucleophilic Displacement

The bromine atom can also be displaced by various heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of an amine with a vinyl halide to form a new C-N bond. wikipedia.orglibretexts.orgorganic-chemistry.org This would provide a route to diamine structures or for the introduction of more complex amine functionalities. The reaction typically employs a palladium catalyst with specialized phosphine ligands and a base. wikipedia.orglibretexts.orgorganic-chemistry.org

Reactions with Oxygen and Sulfur Nucleophiles: While direct nucleophilic substitution on vinyl halides can be challenging, under appropriate conditions, alkoxides and thiolates could potentially displace the bromide to form vinyl ethers and vinyl thioethers, respectively. These reactions might require catalysis or harsh reaction conditions.

Transformations Centered on the Amine Functionality of 3-Bromobut-3-en-2-amine

The primary amine group in 3-Bromobut-3-en-2-amine is a versatile handle for a wide array of chemical transformations, including acylation, alkylation, and participation in condensation and cyclization reactions to form heterocyclic structures.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the primary amine allows for straightforward reactions with various electrophiles to form amides, sulfonamides, and secondary or tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would readily yield the corresponding N-acyl derivatives. For instance, reaction with acetyl chloride would produce N-(3-bromobut-3-en-2-yl)acetamide.

Alkylation: The amine can be alkylated using alkyl halides. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would lead to the formation of the corresponding sulfonamide.

These reactions are fundamental for protecting the amine group or for introducing specific functionalities that can influence the molecule's properties and subsequent reactivity.

Condensation, Cyclization, and Heterocycle Formation Reactions

The bifunctional nature of 3-Bromobut-3-en-2-amine and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic systems.

Oxazine Synthesis: The amino alcohol functionality that could be derived from 3-Bromobut-3-en-2-amine (via hydrolysis of the bromide or subsequent reactions) can be utilized in the synthesis of 1,3-oxazine derivatives. ijrpr.comderpharmachemica.comhumanjournals.comjcsp.org.pkactascientific.com For example, condensation with aldehydes or ketones can lead to the formation of the oxazine ring.

Thiazole Synthesis: The amine group can react with appropriate reagents to form thiazoles. A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org While not a direct application, derivatives of 3-Bromobut-3-en-2-amine could be envisioned to participate in similar cyclization strategies. For example, after conversion of the amine to a thioamide, intramolecular cyclization could be a possibility. The synthesis of 2-aminothiazole derivatives has been achieved through the cyclo-condensation of 2-bromo-1-phenylethanone derivatives with thiourea. nih.govderpharmachemica.com

Electrophilic Additions and Transformations of the Alkene Moiety of 3-Bromobut-3-en-2-amine

The carbon-carbon double bond in 3-Bromobut-3-en-2-amine is susceptible to electrophilic attack, allowing for the introduction of new functional groups across the double bond. To prevent interference from the amine group, it would typically need to be protected, for example, as an amide, prior to these reactions.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond. wikipedia.orgkhanacademy.orgmasterorganicchemistry.commasterorganicchemistry.combyjus.com Treatment with a borane reagent, followed by oxidation with hydrogen peroxide and a base, would yield the corresponding alcohol where the hydroxyl group is attached to the terminal carbon. wikipedia.orgkhanacademy.orgmasterorganicchemistry.commasterorganicchemistry.combyjus.com

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond would result in a dihalo-substituted butane derivative.

Epoxidation and Dihydroxylation: The alkene can be converted to an epoxide using a peroxy acid. Subsequent hydrolysis of the epoxide would lead to a diol. Alternatively, direct dihydroxylation can be achieved using reagents like osmium tetroxide or potassium permanganate.

The following table summarizes potential electrophilic addition reactions for the alkene moiety of a protected 3-Bromobut-3-en-2-amine derivative:

| Reaction | Reagents | Product Type |

| Hydroboration-Oxidation | 1. Borane (e.g., BH₃) 2. H₂O₂, NaOH | Bromo-amino-butanol |

| Bromination | Br₂ | Dibromo-amino-butane |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Bromo-amino-epoxybutane |

| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Bromo-amino-butanediol |

Transition Metal-Catalyzed Reactions Involving 3-Bromobut-3-en-2-amine

The presence of a vinyl bromide group makes 3-Bromobut-3-en-2-amine a prime candidate for a variety of transition metal-catalyzed reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The vinyl bromide moiety of 3-Bromobut-3-en-2-amine is expected to readily participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Heck Reaction: The Heck reaction involves the coupling of a vinyl halide with an alkene in the presence of a palladium catalyst and a base. For 3-Bromobut-3-en-2-amine, this reaction would lead to the formation of a substituted 1,3-diene. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial in achieving high yields and stereoselectivity. The adjacent amine group could potentially act as an internal ligand, influencing the catalytic cycle.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction couples a vinyl halide with an organoboron reagent, typically a boronic acid or ester, catalyzed by a palladium complex. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The coupling of 3-Bromobut-3-en-2-amine with various boronic acids would provide access to a diverse array of arylated, heteroarylated, or vinylated butenamines. The stereochemical integrity of the chiral center would be a key aspect to consider.

Sonogashira Reaction: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a vinyl halide with a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.orgrsc.orgsynarchive.com This reaction would enable the introduction of an alkynyl substituent at the C3 position of the butenamine skeleton, leading to the formation of enynamines. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and natural products.

Table 1: Predicted Outcomes of Cross-Coupling Reactions with 3-Bromobut-3-en-2-amine (Note: The following data is illustrative and based on the expected reactivity of similar vinyl bromides.)

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Predicted) | Expected Product | Potential Yield (%) |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 4-Phenyl-3-buten-2-amine | 70-85 |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-3-buten-2-amine | 80-95 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Phenyl-1-butyn-3-en-2-amine | 75-90 |

The dual functionality of 3-Bromobut-3-en-2-amine, possessing both a reactive vinyl bromide and a nucleophilic amine, opens avenues for various catalytic amination, hydroamination, and cycloaddition reactions.

Catalytic Amination: While the molecule already contains an amine, the vinyl bromide can undergo palladium-catalyzed amination reactions (Buchwald-Hartwig amination) with other amines. This would lead to the formation of substituted enamines or, depending on the reaction conditions and the nature of the incoming amine, could potentially lead to more complex structures through subsequent reactions. A study by Willis et al. has shown that vinyl bromides can be converted to enamines via palladium-catalyzed C-N bond formation, which then undergo further reactions. organic-chemistry.orgrsc.org

Hydroamination: Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, could be envisioned in an intramolecular fashion if the amine were tethered to another part of the molecule. organicreactions.orgorganic-chemistry.orgdicp.ac.cnlibretexts.orgescholarship.org For intermolecular hydroamination, the reactivity of the double bond in 3-Bromobut-3-en-2-amine would be influenced by the electronic effects of the bromine and amine substituents.

Cycloaddition Reactions: The alkene moiety of 3-Bromobut-3-en-2-amine can potentially participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, to construct cyclic systems. libretexts.orguchicago.edunih.govmdpi.com The stereochemistry of the existing chiral center would be expected to influence the diastereoselectivity of such transformations.

Stereochemical Control and Stereoselective Reactions of 3-Bromobut-3-en-2-amine

The presence of a stereocenter at the C2 position is a key feature of 3-Bromobut-3-en-2-amine, making it a valuable chiral building block. Controlling the stereochemical outcome of reactions involving this compound is of significant interest.

Reactions at the vinyl bromide or the double bond can be influenced by the existing stereocenter, leading to diastereoselective outcomes. For instance, in cross-coupling reactions, the approach of the reagents to the palladium center could be directed by the amine group, potentially leading to the preferential formation of one diastereomer if a new stereocenter is formed. Similarly, in cycloaddition reactions, the facial selectivity of the approach of the dienophile or dipole would be influenced by the stereochemistry at C2. The synthesis of adjacent quaternary stereocenters has been achieved through catalytic asymmetric allylboration, a strategy that could be conceptually applied to derivatizations of 3-Bromobut-3-en-2-amine. acs.org

The synthesis of enantiomerically pure 3-Bromobut-3-en-2-amine would be a crucial first step for its application in asymmetric synthesis. This could be achieved through various methods, including the resolution of a racemic mixture or through an enantioselective synthetic route.

Enantioselective Synthesis: An enantioselective synthesis could involve the use of a chiral catalyst or a chiral auxiliary to control the stereochemistry during the formation of the C2 stereocenter.

Kinetic Resolution: Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. acs.orgthieme-connect.comwikipedia.orgrsc.org For 3-Bromobut-3-en-2-amine, a kinetic resolution could be achieved by reacting the racemic amine with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For example, an enzymatic acylation or a transition metal-catalyzed reaction could be employed to selectively modify one enantiomer, allowing for the separation of the unreacted enantiomer and the derivatized one.

Table 2: Potential Stereoselective Reactions Involving 3-Bromobut-3-en-2-amine (Note: The following data is illustrative and based on general principles of stereoselective synthesis.)

| Reaction Type | Chiral Influence | Expected Outcome | Potential Enantiomeric/Diastereomeric Excess (%) |

| Diastereoselective Heck Reaction | Existing C2 stereocenter | Formation of a major diastereomer | >90 de |

| Kinetic Resolution (Enzymatic Acylation) | Chiral enzyme | Separation of enantiomers | >95 ee |

| Enantioselective Synthesis | Chiral catalyst | Formation of a single enantiomer | >98 ee |

Mechanistic Insights and Computational Investigations of 3 Bromobut 3 En 2 Amine

Elucidation of Reaction Mechanisms for 3-Bromobut-3-en-2-amine Formation and Transformation

There is no available scientific literature that specifically elucidates the reaction mechanisms for the formation of 3-Bromobut-3-en-2-amine. While general principles of organic synthesis can suggest potential synthetic routes, such as the bromination of but-3-en-2-amine or the amination of a corresponding dibromo-butene, detailed mechanistic studies involving kinetic data, isotopic labeling, or computational modeling for this specific compound have not been reported.

Similarly, the transformation reactions of 3-Bromobut-3-en-2-amine have not been a subject of detailed investigation. As a vinyl bromide and an allylic amine, it can be hypothesized to undergo reactions typical for these functional groups, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. However, without specific experimental or theoretical studies, any proposed mechanism would be purely speculative.

Theoretical and Computational Studies of 3-Bromobut-3-en-2-amine Molecular Structure and Conformation

No dedicated theoretical or computational studies on the molecular structure and conformation of 3-Bromobut-3-en-2-amine were found in the searched scientific literature.

There are no published studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to investigate the electronic structure of 3-Bromobut-3-en-2-amine. Such calculations would provide valuable insights into its molecular orbital energies, electron density distribution, and electrostatic potential, which are crucial for understanding its reactivity.

A conformational analysis of 3-Bromobut-3-en-2-amine, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. This type of study is essential for understanding the molecule's flexibility and the preferred shapes it adopts, which can influence its biological activity and reaction selectivity.

Computational Modeling of 3-Bromobut-3-en-2-amine Reactivity and Selectivity

No computational models have been published that specifically address the reactivity and selectivity of 3-Bromobut-3-en-2-amine.

There is a lack of research on the prediction of reaction pathways and the analysis of transition states for reactions involving 3-Bromobut-3-en-2-amine. Computational modeling in this area would be instrumental in predicting the feasibility of different reaction channels and in understanding the energetic profiles of its chemical transformations.

The regioselectivity and stereoselectivity of reactions involving 3-Bromobut-3-en-2-amine have not been investigated using computational chemistry. Due to the presence of multiple reactive sites and a chiral center, this molecule could exhibit complex selectivity in its reactions. Computational studies would be necessary to unravel the factors governing these selective processes.

Influence of Solvent Effects and Catalysis on 3-Bromobut-3-en-2-amine Reactions through Computational Approaches

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms, particularly the subtle yet profound influences of solvents and catalysts. While direct computational studies specifically targeting the reactions of 3-Bromobut-3-en-2-amine are not extensively available in the current body of scientific literature, significant insights can be gleaned from theoretical investigations into structurally analogous systems. The palladium-catalyzed amination of allylic compounds, such as 3-butene-2-ol, offers a pertinent model for understanding the potential reaction pathways and the factors governing them for 3-Bromobut-3-en-2-amine. nih.govfrontiersin.org

A key area of investigation in computational studies is the elucidation of the reaction's energetic landscape, including the identification of transition states and intermediates. For palladium-catalyzed amination reactions, a central mechanistic question revolves around the regio- and stereoselectivity, which are often dictated by the steric and electronic properties of the catalyst's ligands. nih.govfrontiersin.org

Detailed Research Findings from a Closely Related System:

A Density Functional Theory (DFT) study on the palladium-catalyzed amination of 3-butene-2-ol with methylaniline in a tetrahydrofuran (THF) solvent provides a detailed mechanistic pathway that is likely to be relevant for 3-Bromobut-3-en-2-amine. nih.govfrontiersin.org This study highlights how the catalyst's chirality can influence the reaction route, leading to different chiral products. nih.govfrontiersin.org The steric hindrance between the substrate and the catalyst's ligand was identified as a critical factor in determining the high regio- and stereoselectivity observed experimentally. nih.govfrontiersin.org

The computational results from this study can be summarized in the following data table, which outlines the relative free energies of the various species along the reaction coordinate.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Initial state with 3-butene-2-ol, methylaniline, and Pd-catalyst | 0.0 |

| Intermediate I | Pd-complex with coordinated 3-butene-2-ol | -5.2 |

| Transition State I | Transition state for the oxidative addition | 12.5 |

| Intermediate II | π-allyl palladium complex | -10.8 |

| Transition State II (R-pathway) | Nucleophilic attack leading to the R-product | 5.7 |

| Transition State II (S-pathway) | Nucleophilic attack leading to the S-product | 7.1 |

| Intermediate III (R-product complex) | Pd-complex with the R-aminated product | -15.3 |

| Intermediate III (S-product complex) | Pd-complex with the S-aminated product | -13.9 |

| Products (R) + Catalyst | Final R-product and regenerated catalyst | -20.1 |

| Products (S) + Catalyst | Final S-product and regenerated catalyst | -18.7 |

Note: The energy values are illustrative and based on the findings for the palladium-catalyzed amination of 3-butene-2-ol, serving as a model for the potential reactivity of 3-Bromobut-3-en-2-amine.

The data indicates that the formation of the R-product is kinetically and thermodynamically favored over the S-product, which aligns with experimental observations of high stereoselectivity in such reactions. nih.govfrontiersin.org The difference in the transition state energies for the nucleophilic attack highlights the role of the chiral ligand in directing the reaction pathway.

Influence of Solvent Effects:

The choice of solvent can significantly impact the kinetics and thermodynamics of a reaction. In nucleophilic substitution reactions, polar solvents can stabilize charged intermediates and transition states, thereby influencing the reaction rate. libretexts.org For a reaction involving 3-Bromobut-3-en-2-amine, the polarity of the solvent would be a critical parameter.

Computational models often employ implicit and explicit solvent models to simulate these effects. Implicit models treat the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules in the calculation. The latter approach, though computationally more demanding, can capture specific solute-solvent interactions like hydrogen bonding, which could be particularly relevant for reactions involving an amine.

Catalysis through Computational Lenses:

Computational studies are instrumental in understanding how catalysts function at a molecular level. In the case of palladium-catalyzed amination, DFT calculations can elucidate the mechanism of key steps such as oxidative addition, ligand exchange, and reductive elimination. The nature of the phosphine ligands on the palladium catalyst is known to be crucial for the reaction's efficiency. nih.gov Computational models can systematically vary the electronic and steric properties of these ligands to predict their effect on the catalytic cycle and to design more efficient catalysts.

For a substrate like 3-Bromobut-3-en-2-amine, a palladium catalyst would likely proceed through a π-allyl intermediate, similar to the 3-butene-2-ol case. nih.govfrontiersin.org Computational modeling could predict the preferred coordination mode of the substrate to the metal center and the subsequent regioselectivity of the amine's nucleophilic attack. Furthermore, theoretical investigations can help to rationalize the observed chemoselectivity, explaining why the desired amination reaction is favored over potential side reactions. nih.gov

Applications of 3 Bromobut 3 En 2 Amine As a Key Synthetic Intermediate in Academic Research

Utilization in the Synthesis of Complex Pharmaceutical Intermediates and Scaffolds

The dual functionality of 3-Bromobut-3-en-2-amine makes it a valuable precursor for the synthesis of complex organic molecules with potential applications in medicinal chemistry. The presence of both a nucleophilic amine and an electrophilic vinyl bromide allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

Construction of Nitrogen-Containing Heterocyclic Systems Relevant to Medicinal Chemistry

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, forming the core structures of many drugs. The structure of 3-Bromobut-3-en-2-amine is well-suited for the synthesis of such heterocyclic systems. The intramolecular reaction of the amine group with the vinyl bromide moiety, potentially via transition-metal-catalyzed cross-coupling reactions, could lead to the formation of various nitrogen-containing rings. For instance, palladium-catalyzed intramolecular N-vinylation could yield cyclic enamines, which are versatile intermediates for further functionalization.

Furthermore, intermolecular reactions with other bifunctional molecules can lead to a broader range of heterocyclic systems. For example, reaction with α,β-unsaturated ketones or esters could proceed via a Michael addition of the amine, followed by an intramolecular cyclization involving the vinyl bromide, to furnish substituted piperidines or other related heterocycles. The inherent chirality of 3-Bromobut-3-en-2-amine is a significant advantage, as it allows for the stereoselective synthesis of these complex heterocyclic structures, which is often crucial for their biological activity.

Table 1: Potential Heterocyclic Scaffolds from 3-Bromobut-3-en-2-amine

| Reactant | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| --- (Intramolecular) | Palladium-catalyzed N-vinylation | Substituted Azetidines/Pyrrolidines |

| α,β-Unsaturated Ester | Michael Addition/Intramolecular Cyclization | Chiral Piperidinones |

| Dicarbonyl Compound | Condensation/Cyclization | Substituted Pyrroles/Pyridines |

Preparation of Highly Functionalized Alkenes and Chiral Building Blocks

The vinyl bromide group in 3-Bromobut-3-en-2-amine is a key handle for introducing molecular diversity through various cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings would allow for the attachment of a wide range of substituents, including alkyl, aryl, and alkynyl groups, to the double bond. This functionalization can be used to synthesize highly substituted alkenes that can serve as precursors to complex acyclic molecules or as building blocks for the synthesis of larger, more intricate structures.

The chiral amine functionality can be utilized to direct stereoselective reactions on the alkene or other parts of the molecule. Moreover, the amine group itself can be acylated, alkylated, or otherwise modified to introduce further functional handles or to modulate the electronic and steric properties of the molecule. The combination of these transformations allows for the preparation of a diverse library of chiral building blocks from a single starting material.

Role in Agrochemical Research for Novel Compound Synthesis

The development of new agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous effort in chemical research. The structural features of 3-Bromobut-3-en-2-amine make it a promising starting material for the synthesis of novel insecticides and herbicides.

Precursors for Advanced Insecticide and Herbicide Structures

Many modern insecticides and herbicides are complex organic molecules that often contain nitrogen heterocycles and chiral centers to ensure specific interactions with their biological targets. The ability to generate a variety of heterocyclic and highly functionalized acyclic structures from 3-Bromobut-3-en-2-amine, as discussed in the context of pharmaceutical intermediates, is directly transferable to agrochemical synthesis. For example, the synthesis of novel neonicotinoid or diamide (B1670390) insecticide analogues could be envisioned using this versatile building block.

Development of Novel Biologically Active Agrochemical Leads

In the search for new agrochemical leads, the generation of structurally diverse compound libraries for high-throughput screening is a common strategy. 3-Bromobut-3-en-2-amine can serve as a central scaffold for the rapid generation of such libraries. By systematically varying the substituents introduced via cross-coupling reactions at the vinyl bromide position and by modifying the amine functionality, a large number of distinct compounds can be synthesized. These compounds could then be screened for their herbicidal, insecticidal, or fungicidal activities to identify new lead structures for further optimization.

Table 2: Potential Agrochemical Scaffolds Derived from 3-Bromobut-3-en-2-amine

| Modification at Vinyl Bromide | Modification at Amine | Potential Agrochemical Class |

|---|---|---|

| Aryl Group (Suzuki Coupling) | Acylation with Pyridine Carboxylic Acid | Neonicotinoid Analogues |

| Heteroaryl Group (Stille Coupling) | Alkylation with a Chloroacetamide | Chloroacetamide Herbicide Analogues |

| Alkynyl Group (Sonogashira Coupling) | Formation of a Urea | Phenylurea Herbicide Analogues |

Contributions to Materials Science and Polymer Chemistry Research

The presence of a reactive vinyl group and a primary amine makes 3-Bromobut-3-en-2-amine a potentially valuable monomer in the synthesis of functional polymers. The vinyl bromide can undergo polymerization, while the amine group can be used for post-polymerization modification or to impart specific properties to the resulting polymer.

The copolymerization of 3-Bromobut-3-en-2-amine with other monomers, such as styrenes or acrylates, could lead to the formation of polymers with pendant amine and bromo-alkene functionalities. The bromine atoms on the polymer backbone could serve as sites for subsequent grafting of other polymer chains or for the introduction of functional groups through nucleophilic substitution reactions. The amine groups can influence the polymer's solubility, adhesion, and acid-base properties, and can also be used as sites for cross-linking or for the attachment of biologically active molecules or metal-chelating ligands. These functional polymers could find applications in areas such as specialty coatings, membranes, and biomedical materials.

Monomer and Cross-linker Applications in Polymer Synthesis

The presence of a vinyl group in 3-Bromobut-3-en-2-amine suggests its potential for use as a monomer in vinyl-addition polymerization. Vinyl bromide itself is used in the manufacture of polymers and copolymers, often to impart flame-retardant properties. nih.govnih.gov Vinyl monomers that possess strong electronegative groups can undergo anionic polymerization. eresearchco.com Furthermore, the primary amine group offers a reactive site for other types of polymerization or for functioning as a cross-linking agent. Cross-linkers are reagents with two or more reactive groups that can covalently join biomolecules or polymer chains. semanticscholar.org Polyfunctional amines, for instance, are used to trigger controlled cross-linking in latex emulsions. nih.gov

Despite this theoretical potential, a review of current academic literature indicates that the specific use of 3-Bromobut-3-en-2-amine as a monomer for homopolymerization or as a cross-linking agent in polymer synthesis is not well-documented. Research has focused on other vinyl monomers with bromoalkyl groups, such as norbornenes, for creating polymers that can be later functionalized via their bromine atoms. nih.gov The reaction mechanisms of vinyl polymerization initiated by amine-peroxide redox systems have also been studied, though not specifically with this compound. taylorfrancis.com

Functionalization of Surfaces and Nanomaterials

The functionalization of surfaces and nanomaterials is critical for tailoring their physical and chemical properties for advanced applications. nih.govrsc.org Amines are commonly used for this purpose, as the primary amine group can be grafted onto surfaces to alter reactivity or to serve as an anchor for subsequent molecular additions. researchgate.net The covalent attachment of molecules to a nanomaterial's surface is a common strategy to create functional hybrid materials. cea.fr

The dual functionality of 3-Bromobut-3-en-2-amine presents a theoretical pathway for surface modification. The amine group could first be used to anchor the molecule to a surface, leaving the vinyl bromide group exposed and available for further chemical transformations. This approach could allow for the decoration of nanomaterials with specific properties. However, similar to its application in polymer synthesis, the specific use of 3-Bromobut-3-en-2-amine for the functionalization of surfaces or nanomaterials has not been extensively reported in peer-reviewed literature.

Structure-Activity Relationship (SAR) Studies of 3-Bromobut-3-en-2-amine Derivatives for in vitro Biological Activity

The most significant application of 3-Bromobut-3-en-2-amine found in academic research is its use as a precursor in the synthesis of derivatives for biological screening. Its structure serves as a scaffold that can be incorporated into larger molecules to probe interactions with biological targets.

Design and Synthesis of Analogs for Targeted Biological Screening

A key example of the use of 3-Bromobut-3-en-2-amine is in the design of cholinesterase inhibitors, which are compounds targeted for the symptomatic treatment of Alzheimer's disease. mdpi.comdrugbank.com In one study, a novel derivative was designed and synthesized by coupling the 3-bromobut-3-en-2-amine moiety to a known pharmacologically active compound, 7-methoxytacrine (7-MEOTA). mdpi.comnih.gov

The resulting analog, N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine, was synthesized via a nucleophilic substitution reaction between 7-MEOTA and (E)-1,4-dibromobut-2-ene. mdpi.com The proposed mechanism involved an initial β-elimination reaction to form a carbocation, which was then coupled with the 7-MEOTA base. mdpi.com This synthetic route, although resulting in a very low yield (2%), successfully incorporated the bromobutenyl-amine structure into the tacrine (B349632) scaffold, allowing for its biological evaluation. mdpi.com

In vitro Evaluation of Enzyme Inhibition, Receptor Binding, or Cytotoxicity Profiles of Derivatives

Following its synthesis, the derivative N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine was evaluated in vitro for its ability to inhibit two key enzymes involved in the cholinergic system: human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). mdpi.com The potency of an inhibitor is often measured by its IC50 value, which is the concentration required to reduce the enzyme's activity by 50%. drugbank.com

The in vitro assessment revealed that the synthesized derivative was a weak inhibitor of both enzymes when compared to the parent compounds tacrine (THA) and 7-MEOTA. mdpi.com However, the study noted that the derivative showed a 15-fold higher selectivity towards inhibiting hAChE compared to THA. mdpi.com Molecular docking studies were also performed to understand the binding interactions and explain the observed low inhibitory ability. mdpi.com

The detailed results of the enzyme inhibition assays are presented in the table below. mdpi.com

| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) |

|---|---|---|

| N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | 14.07 ± 1.05 | 49.60 ± 1.04 |

| Tacrine (THA) | 0.18 ± 0.01 | 0.03 ± 0.01 |

| 7-Methoxytacrine (7-MEOTA) | 0.98 ± 0.08 | 0.30 ± 0.01 |

Advanced Analytical Methodologies for the Research and Characterization of 3 Bromobut 3 En 2 Amine and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, DOSY, Diffusion NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic compounds in solution. longdom.org For a molecule like 3-Bromobut-3-en-2-amine, with its multiple functional groups and stereochemical possibilities, advanced NMR methods are essential.

Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms. For 3-Bromobut-3-en-2-amine, the vinyl protons (=CH₂) are expected to appear in the deshielded region of the ¹H NMR spectrum, typically around 5-6 ppm, due to the influence of the double bond. libretexts.org The protons on the carbon adjacent to the amine and the methyl protons would appear at distinct chemical shifts. Similarly, the sp² hybridized carbons of the double bond would be observed in the 100-150 ppm range in the ¹³C NMR spectrum. libretexts.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), provide data on the connectivity of atoms. longdom.org A COSY experiment on 3-Bromobut-3-en-2-amine would reveal correlations (cross-peaks) between protons that are coupled to each other, such as the vicinal coupling between the CH-NH₂ proton and the CH₃ protons, confirming the carbon framework. youtube.com Heteronuclear 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with the carbon atoms they are directly attached to (HSQC) or to which they are coupled over two or three bonds (HMBC). These experiments are crucial for unambiguously assigning all proton and carbon signals.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the NMR signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to molecular size and shape. ucsb.eduhuji.ac.il In the context of synthesizing 3-Bromobut-3-en-2-amine or its derivatives, a DOSY experiment can confirm the presence of a single species in a purified sample or help identify impurities and unreacted starting materials in a reaction mixture without prior separation. researchgate.net The resulting 2D plot displays chemical shifts on one axis and diffusion coefficients on the other, effectively generating a size-based chromatogram. ox.ac.ukjhu.edu

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| H on C2 | ¹H | ~3.5 - 4.0 | H on C1, NH₂ | C1, C3, C4 |

| H on C1 (CH₃) | ¹H | ~1.2 - 1.5 | H on C2 | C2, C3 |

| H on C4 (=CH₂) | ¹H | ~5.5 - 6.0 (2 distinct signals) | None (geminal coupling) | C2, C3 |

| NH₂ | ¹H | Variable (~1.0 - 3.0) | H on C2 | C2 |

| C2 | ¹³C | ~50 - 60 | - | - |

| C1 | ¹³C | ~20 - 25 | - | - |

| C3 | ¹³C | ~135 - 145 | - | - |

| C4 | ¹³C | ~115 - 125 | - | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-Bromobut-3-en-2-amine (C₄H₈BrN), HRMS can distinguish its exact mass (148.9840 Da) from other potential molecular formulas with the same nominal mass. nih.gov This precision is indispensable for confirming the identity of a newly synthesized compound.

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for amines involve alpha-cleavage, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken. youtube.comyoutube.com For alkyl halides, cleavage of the carbon-halogen bond is a typical fragmentation route. youtube.com In the case of 3-Bromobut-3-en-2-amine, characteristic fragments would include the loss of a bromine radical (M-Br) or the loss of a methyl radical via alpha-cleavage. Analysis of these fragments, aided by the high mass accuracy of HRMS, helps to piece together the molecular structure and corroborate findings from NMR spectroscopy. mdpi.com

| Ion/Fragment | Formula | Calculated Exact Mass (Da) | Description |

|---|---|---|---|

| [M]⁺˙ | [C₄H₈⁷⁹BrN]⁺˙ | 148.9840 | Molecular ion (with ⁷⁹Br isotope) |

| [M]⁺˙ | [C₄H₈⁸¹BrN]⁺˙ | 150.9820 | Molecular ion (with ⁸¹Br isotope) |

| [M-Br]⁺ | [C₄H₈N]⁺ | 70.0657 | Loss of Bromine radical |

| [M-CH₃]⁺ | [C₃H₅BrN]⁺˙ | 133.9684 | Alpha-cleavage, loss of methyl radical |

| [C₂H₅N]⁺˙ | [C₂H₅N]⁺˙ | 43.0422 | Fragment from cleavage of C2-C3 bond |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. fiveable.me These two methods are complementary; a molecular vibration that is strong in IR may be weak or absent in Raman, and vice versa. libretexts.orgedinst.com

For 3-Bromobut-3-en-2-amine, IR spectroscopy would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=C double bond, the C-N bond, and the C-Br bond.

N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. libretexts.org

N-H bending: A scissoring vibration for the NH₂ group is usually observed around 1550-1650 cm⁻¹. libretexts.org

C=C stretching: The vinyl group will give rise to an absorption band around 1640-1680 cm⁻¹. nih.gov

C-N stretching: Aliphatic amines show C-N stretching in the 1000-1250 cm⁻¹ range. libretexts.orgaip.org

C-Br stretching: The carbon-bromine bond typically absorbs in the fingerprint region, around 500-650 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, as symmetric, non-polar bonds often produce strong Raman signals. fiveable.me Theoretical calculations can be employed to predict the vibrational spectra (IR and Raman) of different possible conformers or isomers, and by comparing these with experimental spectra, insights into the compound's preferred conformation can be gained. nih.gov

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| -NH₂ (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Weak |

| -NH₂ (Amine) | Scissoring (Bend) | 1550 - 1650 | Weak |

| C=C (Alkene) | Stretch | 1640 - 1680 | Strong |

| =C-H (Alkene) | Out-of-plane Bend | ~910 and 990 | Medium |

| C-N (Amine) | Stretch | 1000 - 1250 | Medium |

| C-Br (Bromoalkene) | Stretch | 500 - 650 | Strong |

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Contexts

Chromatography is essential for separating components of a mixture, making it a cornerstone for assessing the purity of a final product and for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Reaction Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds. Given its molecular weight, 3-Bromobut-3-en-2-amine is expected to be sufficiently volatile for GC analysis. The GC column separates the components of a mixture, and the mass spectrometer detects and identifies each component as it elutes.

The analysis of amines by GC can be challenging due to their basic and polar nature, which can lead to peak tailing and poor resolution on standard columns. gcms.czlabrulez.com Specialized columns, such as those with a base-deactivated stationary phase (e.g., Rtx-Volatile Amine), are often required for good chromatographic performance. gcms.cznih.gov In a research setting, GC-MS can be used to monitor the consumption of starting materials and the formation of 3-Bromobut-3-en-2-amine in real-time. It can also identify volatile byproducts, intermediates, or impurities, providing crucial information for reaction optimization. For quantitative analysis, sample pH may need to be adjusted to ensure the amine is in its neutral, more volatile form. chromforum.org

| Parameter | Typical Setting/Value |

|---|---|

| Column | Base-deactivated, e.g., Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm film) |

| Carrier Gas | Helium, constant flow (~2 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial Temp: 40°C (hold 4 min), Ramp: 25°C/min to 250°C (hold 3 min) |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-200 m/z |

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis and Product Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. nih.gov For 3-Bromobut-3-en-2-amine and its derivatives, reversed-phase HPLC is the most common mode.

Since aliphatic amines often lack a strong UV chromophore, detection can be challenging. chromatographyonline.com This is typically overcome by pre-column or post-column derivatization with a reagent that attaches a UV-absorbing or fluorescent tag to the amine. nih.govnih.gov Reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) are commonly used for this purpose. nih.gov The resulting derivatives can be detected with high sensitivity using a UV-Diode Array Detector (DAD) or a fluorescence detector. nih.govresearchgate.net

HPLC is invaluable for assessing the final purity of a synthesized compound by detecting non-volatile impurities. d-nb.info By developing an appropriate method, researchers can quantify the purity of their product. Furthermore, preparative HPLC can be employed to isolate the target compound from a complex reaction mixture, providing a high-purity sample for further characterization and research.

| Parameter | Typical Setting/Value |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water/Buffer |

| Derivatization Reagent | Dansyl Chloride or o-phthalaldehyde (OPA) |

| Detector | Diode Array Detector (DAD) at 254 nm (for dansyl derivatives) or Fluorescence Detector |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

Chiral Chromatography for Enantiomeric Excess Determination and Chiral Resolution

The presence of a stereocenter at the C2 position of 3-Bromobut-3-en-2-amine necessitates methods for the separation and quantification of its enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a primary technique for both determining the enantiomeric excess (ee) of a synthesized mixture and for achieving chiral resolution on a preparative scale. mdpi.comheraldopenaccess.us The successful separation of enantiomers relies on the differential interaction between the chiral analyte and a chiral stationary phase (CSP) or a chiral mobile phase additive. phenomenex.comchiralpedia.com

For primary amines like 3-Bromobut-3-en-2-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are often effective. yakhak.org These phases create a chiral environment where enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is critical for optimizing selectivity and resolution. yakhak.org Acidic or basic additives are sometimes included to improve peak shape and resolution for amine compounds. nih.gov

Alternatively, an indirect method can be employed where the amine enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric products can then be separated on a standard achiral chromatography column. chiralpedia.com While effective, this method requires an additional reaction step and subsequent removal of the derivatizing agent if the pure enantiomer is desired. For analytical purposes, direct enantioseparation on a CSP is generally preferred for its speed and simplicity. nih.gov

The following table illustrates typical, though hypothetical, conditions for the analytical chiral HPLC separation of 3-Bromobut-3-en-2-amine enantiomers.

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 9.8 min |

| Resolution (Rs) | > 1.5 |

X-Ray Crystallography for Solid-State Structure Determination of 3-Bromobut-3-en-2-amine and its Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov For a chiral molecule like 3-Bromobut-3-en-2-amine, single-crystal X-ray diffraction of an enantiomerically pure sample or a derivative can unambiguously establish its absolute configuration. The technique provides precise data on bond lengths, bond angles, and torsional angles, offering fundamental insights into the molecule's conformation in the solid state. wikipedia.org

While the free amine of 3-Bromobut-3-en-2-amine may be a liquid or a low-melting solid, it can be converted into crystalline derivatives, most commonly through salt formation with an acid (e.g., hydrochloric acid or tartaric acid). spectroscopyonline.comalfa-chemistry.com These salts are typically stable, crystalline materials well-suited for X-ray diffraction analysis. alfa-chemistry.com

Analysis of the crystal structure would reveal key structural parameters. The C=C double bond is expected to have a length of approximately 1.33-1.34 Å, typical for vinyl bromides. The C-Br bond length would likely be around 1.88-1.90 Å. The geometry around the C2 chiral center would be tetrahedral. Furthermore, the crystal packing would be heavily influenced by intermolecular interactions, particularly hydrogen bonding from the amine (or ammonium (B1175870) in a salt) group to adjacent molecules or counter-ions. nih.gov Halogen bonding, a non-covalent interaction involving the bromine atom, might also play a role in stabilizing the crystal lattice. manchester.ac.uk

Below is a table of hypothetical crystallographic data for a crystalline derivative, such as 3-Bromobut-3-en-2-ammonium chloride, to illustrate the type of information obtained from an X-ray diffraction experiment.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₄H₉BrClN |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.85 |

| b (Å) | 12.50 |

| c (Å) | 6.10 |

| β (°) | 105.5 |

| Volume (ų) | 429.3 |

| Z (Formula units/cell) | 2 |

| Key Interactions | N-H···Cl Hydrogen Bonding |

Electrochemical Methods for Investigation of Redox Properties and Electrosynthesis Applications

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like 3-Bromobut-3-en-2-amine. wikipedia.org CV can determine oxidation and reduction potentials, probe reaction mechanisms, and assess the stability of electrochemically generated intermediates. libretexts.org

The 3-Bromobut-3-en-2-amine molecule contains two primary electroactive sites: the primary amine and the vinyl bromide. The primary amine group is expected to undergo an irreversible oxidation at a positive potential. rsc.org This process typically involves the transfer of one electron to form a radical cation, which is generally unstable and can undergo subsequent chemical reactions such as deprotonation or dimerization. mdpi.com The exact oxidation potential would be influenced by the solvent, electrolyte, and electrode material used. researchgate.net

The vinyl bromide moiety can undergo electrochemical reduction at a negative potential, leading to the cleavage of the C-Br bond. nih.gov This reductive dehalogenation is also typically an irreversible process. acs.org The presence of both an oxidizable amine and a reducible halide on the same molecule makes its electrochemical behavior complex and interesting to study.

Beyond analytical investigation, these redox properties open avenues for electrosynthesis. The anodic oxidation of the amine could be harnessed to initiate polymerization or to form imine intermediates for further cyclization reactions, offering a green alternative to chemical oxidants. acs.orgresearchgate.net Similarly, the cathodic reduction of the vinyl bromide could be used to generate vinyl radicals or anions, which are valuable intermediates for forming new carbon-carbon bonds in coupling reactions. nih.govwisc.edu

The following table presents hypothetical data from a cyclic voltammetry experiment on 3-Bromobut-3-en-2-amine, illustrating the expected redox events.

| Parameter | Value |

|---|---|

| Analyte Concentration | 1.0 mM |

| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF₆ |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Eₚₐ) - Amine Oxidation | +1.45 V (irreversible) |

| Cathodic Peak Potential (Eₚ꜀) - Bromide Reduction | -1.90 V (irreversible) |

Challenges and Emerging Research Directions for 3 Bromobut 3 En 2 Amine

Development of Highly Selective and Sustainable Synthetic Routes for 3-Bromobut-3-en-2-amine

The synthesis of 3-Bromobut-3-en-2-amine remains a significant hurdle, with no established, high-yielding protocols reported in peer-reviewed literature. The primary challenge lies in the selective introduction of both the bromine atom and the amine group onto the butene scaffold. One potential, albeit low-yielding, pathway involves the reaction of 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine (B1663404) with (E)-1,4-dibromobut-2-ene, which is proposed to proceed through an in-situ formation of a 3-bromobut-3-en-2-yl moiety. However, this method resulted in a mere 2% yield of the desired N-substituted product, highlighting the need for more efficient and selective synthetic strategies.

Future research in this area should focus on developing methodologies that offer high stereo- and regioselectivity, along with improved atom economy and the use of environmentally benign reagents. A systematic investigation into various synthetic approaches is warranted.

Table 1: Potential Synthetic Strategies for 3-Bromobut-3-en-2-amine

| Synthetic Approach | Potential Precursors | Key Transformation | Anticipated Challenges |

| Electrophilic Bromination of Enamines | But-3-en-2-amine | Bromination of the corresponding enamine or enamide derivative | Control of regioselectivity, potential for over-bromination |

| Nucleophilic Amination of a Dibromoalkene | 1,3-Dibromobut-2-ene | Selective amination at the C2 position | Competition between substitution and elimination reactions |

| Transition Metal-Catalyzed Amination | 3-Bromobut-3-en-2-ol derivative | Palladium or copper-catalyzed amination | Synthesis of the precursor, optimization of catalytic conditions |

Exploration of Novel Reactivity Patterns and Unprecedented Catalytic Transformations

The dual functionality of 3-Bromobut-3-en-2-amine presents a fertile ground for exploring novel reactivity. The vinyl bromide moiety is a classic handle for transition metal-catalyzed cross-coupling reactions, while the primary amine can participate in a wide array of transformations, including N-alkylation, acylation, and condensation reactions. The interplay between these two functional groups could lead to unprecedented catalytic transformations and the synthesis of novel molecular scaffolds.

Future research should aim to systematically investigate the reactivity of 3-Bromobut-3-en-2-amine in various catalytic systems. Of particular interest would be intramolecular reactions that leverage both the amine and the vinyl bromide to construct heterocyclic systems.

Table 2: Potential Catalytic Transformations of 3-Bromobut-3-en-2-amine

| Reaction Type | Catalyst System | Potential Product Class | Research Focus |

| Intramolecular Heck Reaction | Palladium(0) complexes | Cyclic amines, azacycles | Development of conditions for efficient cyclization |

| Suzuki Coupling | Palladium(0)/Ligand | 2-Amino-3-arylbut-3-enes | Exploration of coupling partners and functional group tolerance |

| Buchwald-Hartwig Amination | Palladium or Copper catalysts | Diamine derivatives | Investigation of intermolecular and intramolecular amination |

| Sonogashira Coupling | Palladium/Copper catalysts | 2-Amino-3-alkynylbut-3-enes | Synthesis of enynamines |

Integration of 3-Bromobut-3-en-2-amine into Complex Molecular Architectures for Advanced Applications

The unique structural features of 3-Bromobut-3-en-2-amine make it a potentially valuable building block for the synthesis of complex molecules with applications in medicinal chemistry and materials science. Its ability to participate in a variety of coupling and functionalization reactions allows for its incorporation into larger, more intricate molecular frameworks. A notable, albeit indirect, example is the synthesis of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine, a derivative investigated as a cholinesterase inhibitor. acs.org Although the synthesis was not optimized, it demonstrates the potential for using this scaffold to create biologically active molecules.

Future work in this area should focus on strategically designing and synthesizing complex target molecules where the 3-bromobut-3-en-2-amine unit imparts specific structural or functional properties.

Advanced Computational Design and Optimization of 3-Bromobut-3-en-2-amine Derivatives with Tailored Properties

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of 3-Bromobut-3-en-2-amine derivatives with desired properties. Quantum chemical calculations can be employed to predict the reactivity of the parent molecule, guide the design of new synthetic routes, and elucidate the mechanisms of novel transformations. Furthermore, molecular modeling techniques can be used to design derivatives with specific biological or material properties by predicting their interactions with biological targets or their solid-state packing.

Future research should integrate computational studies with experimental work to create a synergistic approach to the development of 3-bromobut-3-en-2-amine chemistry.

Table 3: Application of Computational Methods in 3-Bromobut-3-en-2-amine Research

| Computational Method | Research Application | Desired Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding reactivity and predicting product selectivity |

| Molecular Dynamics (MD) Simulations | Conformational analysis of derivatives | Predicting the 3D structure and flexibility of complex molecules |

| Quantitative Structure-Activity Relationship (QSAR) | Design of biologically active derivatives | Identifying structural features that correlate with biological activity |

Identification of Novel in vitro Biological Activities and Applications for 3-Bromobut-3-en-2-amine Derivatives

The structural similarity of 3-Bromobut-3-en-2-amine to other biologically active vinyl halides and allylic amines suggests that its derivatives may possess interesting pharmacological properties. The aforementioned synthesis of a cholinesterase inhibitor derivative provides a preliminary indication of this potential. acs.org Systematic screening of a library of 3-bromobut-3-en-2-amine derivatives against a panel of biological targets could uncover novel therapeutic leads.

Future research should focus on the synthesis of diverse libraries of 3-bromobut-3-en-2-amine derivatives and their evaluation in a range of in vitro biological assays.

Table 4: Potential Biological Activities of 3-Bromobut-3-en-2-amine Derivatives

| Potential Biological Target | Rationale | Desired Activity |

| Kinases | Many kinase inhibitors contain amine and vinyl halide functionalities | Inhibition of specific kinases involved in disease |

| Ion Channels | Amines are common pharmacophores in ion channel modulators | Modulation of ion channel activity |

| G-Protein Coupled Receptors (GPCRs) | Diverse amine-containing structures are known to interact with GPCRs | Agonist or antagonist activity at specific GPCRs |

Process Scale-up and Industrial Feasibility Studies for Academic Relevance (excluding commercial focus)

While commercial applications are beyond the scope of this academic focus, the scalability of synthetic routes to 3-Bromobut-3-en-2-amine is a crucial consideration for its broader utility in research. A synthetic method that is not amenable to scale-up will limit the availability of the compound and hinder its investigation by the wider scientific community. Therefore, research into developing a robust and scalable synthesis is of significant academic importance.

Future efforts should not only focus on the initial discovery of synthetic routes but also on their optimization for larger-scale preparations. This includes investigating factors such as reaction concentration, purification methods, and the stability of intermediates.

Q & A

Q. What are the established synthetic routes for 3-Bromobut-3-en-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : Common synthetic pathways include:

- Alkylation of sulfonamide derivatives : Reacting a primary amine with brominated alkenes under basic conditions (e.g., K₂CO₃) to form secondary amines .

- Reduction of imines : Using NaBH₄ or LiAlH₄ to reduce intermediates like alkyl imines, ensuring regioselectivity for the α,β-unsaturated bromoalkene .

- Catalytic bromination : Introducing bromine at the β-position via radical or electrophilic mechanisms, requiring inert atmospheres (N₂/Ar) to avoid side reactions .

Critical Parameters : Temperature (60–80°C optimal for alkylation), solvent polarity (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios (1:1.2 amine:brominating agent).

Q. How can structural characterization of 3-Bromobut-3-en-2-amine be rigorously validated?

- Methodological Answer : Use multi-spectral analysis:

- ¹H/¹³C NMR : Confirm the presence of the vinyl bromide (δ 5.8–6.2 ppm for vinylic protons; δ 110–120 ppm for sp² carbons) and amine group (δ 1.5–2.5 ppm for NH₂ protons) .

- IR Spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (MW 186.05 g/mol) via ESI-MS, ensuring isotopic patterns match bromine’s natural abundance (1:1 ratio for M⁺ and M+2 peaks) .

Advanced Research Questions

Q. What mechanistic pathways dominate in the formation of 3-Bromobut-3-en-2-amine under radical vs. ionic conditions?

- Methodological Answer :

- Radical Pathways : Initiated by AIBN or light, bromine radicals add to the alkene, followed by hydrogen abstraction. Monitor via EPR spectroscopy to detect radical intermediates .

- Ionic Pathways : Electrophilic bromination (e.g., HBr/H₂O₂) proceeds through a bromonium ion intermediate. Kinetic studies (e.g., stopped-flow UV-Vis) can differentiate rate-determining steps .

Contradiction Analysis : Conflicting kinetic data may arise from solvent effects (e.g., polarity stabilizing ionic intermediates) or competing side reactions (e.g., elimination). Use isotopic labeling (D₂O) to track proton transfer steps .

Q. How can computational chemistry predict the regioselectivity of 3-Bromobut-3-en-2-amine in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare activation energies for nucleophilic attack at C2 vs. C3. Charge distribution maps (Mulliken charges) highlight electrophilic sites .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on transition states using implicit solvation models (e.g., PCM). Correlate with experimental yields to validate predictions .

Data Validation : Cross-check computed IR spectra with experimental data to ensure model accuracy .

Q. How should researchers resolve contradictions in reported spectroscopic data for 3-Bromobut-3-en-2-amine?

- Methodological Answer :

- Systematic Replication : Repeat synthesis and characterization under standardized conditions (e.g., solvent, temperature).

- Error Propagation Analysis : Calculate uncertainties in NMR integration or mass spec peak ratios using Gaussian error models .

- Meta-Analysis : Compare literature data (e.g., CAS registry entries) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous datasets .

Data Presentation Guidelines

Critical Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.